

# Ofloxacin Hydrochloride chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: *Ofloxacin Hydrochloride*

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An In-depth Technical Guide to **Ofloxacin Hydrochloride**

## Introduction

**Ofloxacin Hydrochloride** is the hydrochloride salt of Ofloxacin, a synthetic second-generation fluoroquinolone antibiotic.<sup>[1]</sup> It is a broad-spectrum bactericidal agent effective against a wide range of Gram-positive and Gram-negative bacteria.<sup>[2][3]</sup> Ofloxacin functions by inhibiting essential bacterial enzymes involved in DNA replication, making it a critical therapeutic agent for various infections, including those of the respiratory tract, urinary tract, and skin.<sup>[1][4][5]</sup> First patented in 1980 and approved for medical use in 1985, Ofloxacin is recognized on the World Health Organization's List of Essential Medicines.<sup>[4]</sup> This guide provides a detailed overview of its chemical structure, physicochemical and spectral properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and drug development professionals.

## Chemical Structure and Identification

The chemical structure of Ofloxacin features a tricyclic system with a fused oxazine ring, a core characteristic of this class of fluoroquinolones.<sup>[6]</sup> The hydrochloride salt is typically formed at the nitrogen of the methylpiperazine group.<sup>[7]</sup>

Caption: Chemical structure of **Ofloxacin Hydrochloride**.

Table 1: Chemical Identifiers for **Ofloxacin Hydrochloride**

Identifier	Value	Reference
IUPAC Name	7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride	[8]
CAS Number	118120-51-7	[8]
Molecular Formula	C <sub>18</sub> H <sub>21</sub> ClFN <sub>3</sub> O <sub>4</sub>	[8][9]
SMILES	CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl	[8]
InChI	InChI=1S/C18H20FN3O4.CIH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H	[8]

| InChIKey | CAOOISJXWZMLBN-UHFFFAOYSA-N | [9] |

## Physicochemical Properties

**Ofloxacin Hydrochloride** is a white to off-white or pale yellow crystalline solid.[7][10] It is slightly hygroscopic and exhibits limited solubility in water, which increases under acidic conditions.[7]

Table 2: Physicochemical Properties of Ofloxacin and its Hydrochloride Salt

Property	Value	Reference
Molecular Weight	<b>397.83 g/mol</b>	<a href="#">[7]</a> <a href="#">[8]</a>
Appearance	White to off-white/pale yellow crystalline powder	<a href="#">[7]</a> <a href="#">[10]</a>
Melting Point	270-275 °C (Ofloxacin base)	<a href="#">[6]</a> <a href="#">[11]</a>
Water Solubility	2 mg/mL (clear solution)	<a href="#">[12]</a>
pKa	5.19 (Predicted), 6.08	<a href="#">[6]</a> <a href="#">[13]</a>
LogP	2.34890	<a href="#">[9]</a>

| BCS Class | 1 |[\[6\]](#) |

## Spectral Properties

Spectral analysis is crucial for the identification and quantification of **Ofloxacin Hydrochloride**. Key data from various spectroscopic techniques are summarized below.

Table 3: Spectral Data for **Ofloxacin Hydrochloride**

Technique	Parameter	Observed Value(s)	Reference
UV-Vis	$\lambda_{\text{max}}$ (in Water)	294 nm, 326 nm	<a href="#">[6]</a> <a href="#">[14]</a>
<sup>1</sup> H-NMR	Aromatic Protons	6.0 - 8.5 ppm	<a href="#">[15]</a>
	Oxazine Protons	4.0 - 5.0 ppm	<a href="#">[15]</a>
	Piperazine Protons	2.5 - 4.0 ppm	<a href="#">[15]</a>
<sup>13</sup> C-NMR	Aromatic Carbons	Signal assignments are sensitive to pH and aided by <sup>13</sup> C- <sup>19</sup> F coupling.	<a href="#">[16]</a>
Mass Spec.	Exact Mass	397.120453 Da	<a href="#">[9]</a>

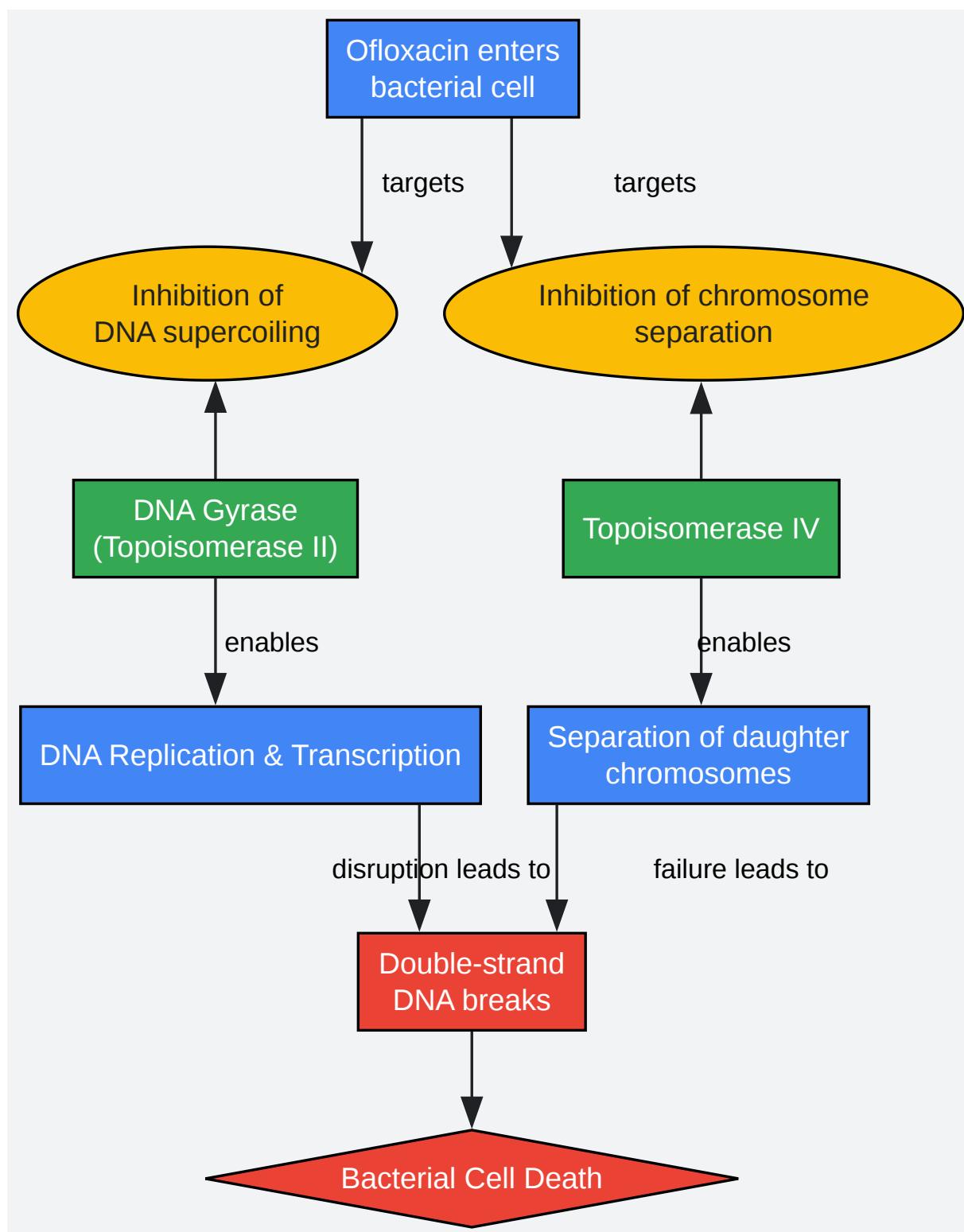
| | Monoisotopic Mass | 361.14378429 g/mol (Ofloxacin base) |[\[17\]](#) |

## Mechanism of Action

Ofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5]

- **DNA Gyrase Inhibition:** In Gram-negative bacteria, the primary target is DNA gyrase. Ofloxacin binds to the enzyme-DNA complex, preventing the negative supercoiling of DNA, which is essential for the initiation of DNA replication and transcription.[3][5]
- **Topoisomerase IV Inhibition:** In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is responsible for separating interlinked daughter DNA strands following replication. Inhibition by Ofloxacin halts bacterial cell division.[4][5]

The stabilization of the enzyme-DNA complex by the drug leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[1][5]



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Caption: Ofloxacin's mechanism of action via inhibition of bacterial DNA gyrase and topoisomerase IV.

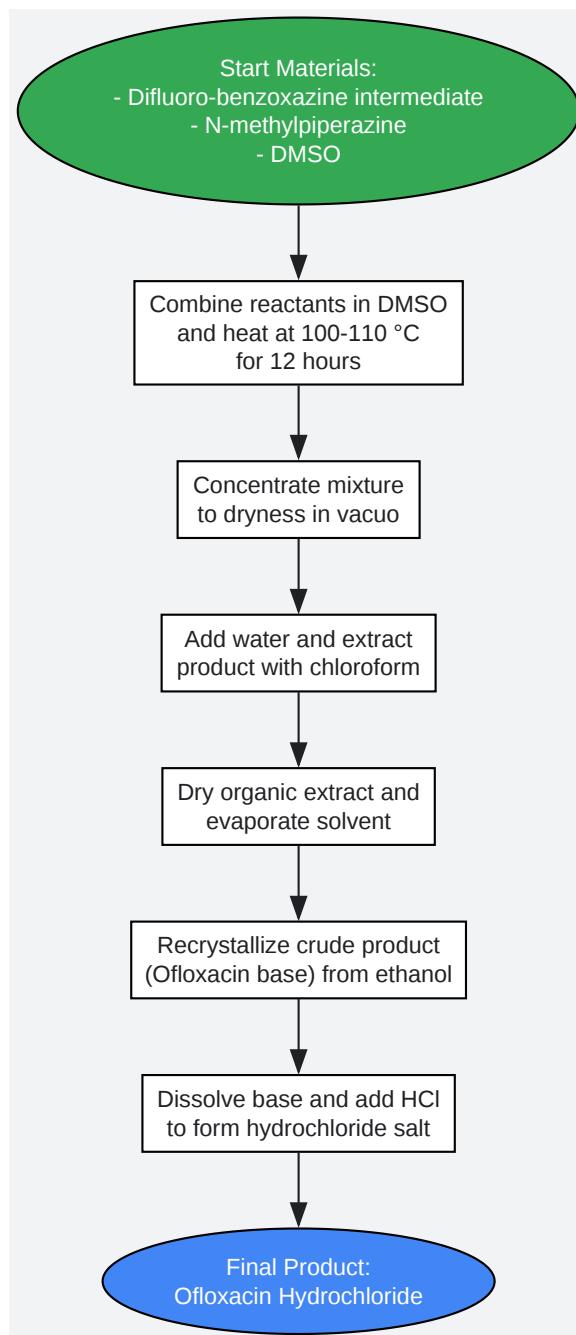
## Experimental Protocols

### Synthesis of Ofloxacin Hydrochloride

Ofloxacin is typically synthesized via a multi-step process. A common final step involves the reaction of a difluoro-benzoxazine carboxylic acid intermediate with N-methylpiperazine, followed by conversion to the hydrochloride salt.[\[6\]](#)[\[18\]](#)

Methodology:

- Reaction Setup: 1.0 g of 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4]benzoxazine-6-carboxylic acid and 2.85 g of N-methylpiperazine are added to 15 ml of dimethylsulfoxide (DMSO) in a reaction flask.[\[6\]](#)
- Heating: The mixture is stirred and heated to approximately 100-110 °C for 12 hours.[\[6\]](#)
- Work-up: The reaction mixture is concentrated to dryness under vacuum. 40 ml of water is added to the residue.[\[6\]](#)
- Extraction: The product (Ofloxacin free base) is extracted with chloroform. The organic extract is dried and the solvent is evaporated in vacuo.[\[6\]](#)
- Recrystallization: The crude product is recrystallized from ethanol to yield pure Ofloxacin as colorless needles.[\[6\]](#)
- Salt Formation: The purified Ofloxacin base is dissolved in a suitable solvent and treated with an equimolar amount of hydrochloric acid to precipitate **Ofloxacin Hydrochloride**, which is then collected by filtration and dried.[\[7\]](#)



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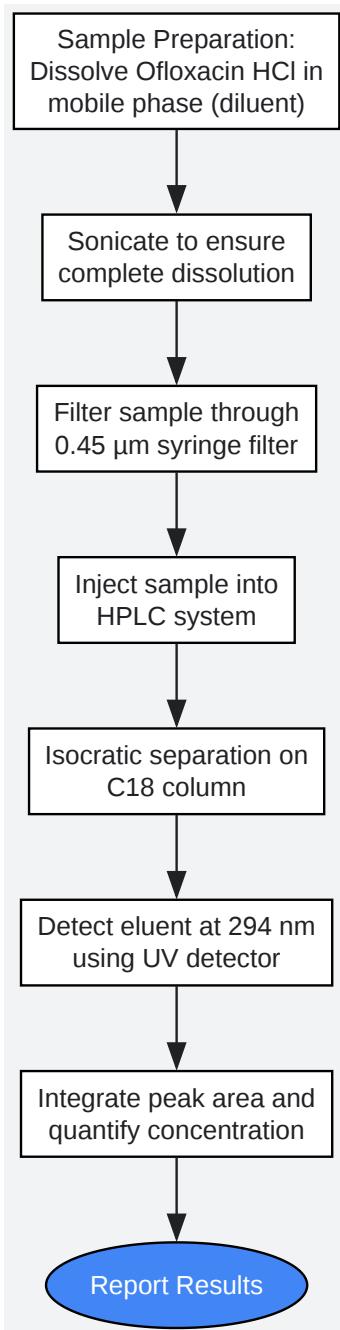
Caption: General workflow for the synthesis of **Ofloxacin Hydrochloride**.

## Analytical Characterization

A validated reverse-phase HPLC method is commonly used for the determination of Ofloxacin in bulk drug and pharmaceutical dosage forms.[14]

**Methodology:**

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Polaris C18 (150 x 4.6 mm i.d., 5  $\mu$ m particle size).[\[14\]](#)
- Mobile Phase: A mixture of buffer and acetonitrile (80:20 v/v). The buffer consists of 0.01 M ammonium acetate adjusted to pH 3 with orthophosphoric acid.[\[14\]](#)
- Flow Rate: 1.0 mL/min (typical).
- Detection: UV detection at a wavelength of 294 nm.[\[14\]](#)
- Sample Preparation: Accurately weigh ~2 mg of Ofloxacin sample and transfer to a 10 ml volumetric flask. Add ~5 ml of diluent (mobile phase), sonicate for 10 minutes to dissolve, and adjust the volume to the mark with the diluent to achieve a concentration of 200  $\mu$ g/ml.[\[14\]](#)
- Analysis: Inject a suitable volume (e.g., 10  $\mu$ L) of the sample solution into the chromatograph and record the peak area for quantification against a standard curve.



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Caption: Typical experimental workflow for HPLC analysis of **Ofloxacin Hydrochloride**.

A simple and economical UV spectrophotometric method can be used for the quantification of Ofloxacin.

Methodology:

- Instrumentation: A double beam UV-Vis spectrophotometer.
- Solvent (Blank): Distilled water.
- Stock Solution Preparation: Accurately weigh 10 mg of Ofloxacin HCl and dissolve it in a 100 mL volumetric flask with distilled water to prepare a 100 ppm stock solution.
- Wavelength Scanning: Scan the stock solution from 190-400 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The  $\lambda_{\text{max}}$  is typically found at 294 nm.
- Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 3.125 ppm to 25 ppm).
- Analysis: Measure the absorbance of each dilution at 294 nm. Plot a calibration curve of absorbance versus concentration and determine the concentration of unknown samples using the linear regression equation.

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Address: 3281 E Guasti Rd  
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